![molecular formula C11H14O2 B14095682 (2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster](/img/structure/B14095682.png)
(2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster
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Overview
Description
(2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster is a polyunsaturated fatty acid ester with a unique structure characterized by four conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster typically involves the esterification of (2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amides, different esters.
Scientific Research Applications
(2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and as a component in specialty coatings
Mechanism of Action
The mechanism by which (2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster exerts its effects involves its interaction with cellular membranes and signaling pathways. The conjugated double bonds allow it to participate in electron transfer reactions, influencing oxidative stress and inflammatory responses. It may also modulate the activity of enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
(2E,4E,6E,8E,10E)-octadecapentaenoic acid: Another polyunsaturated fatty acid with five conjugated double bonds.
Capsanthin: A xanthophyll with antioxidant properties.
Retinoic acid: A derivative of vitamin A with similar conjugated double bonds.
Uniqueness
(2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster is unique due to its specific structure and the presence of four conjugated double bonds, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl deca-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H,1-2H3 |
InChI Key |
ZQXFAZSXEWIKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC=CC=CC(=O)OC |
Origin of Product |
United States |
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